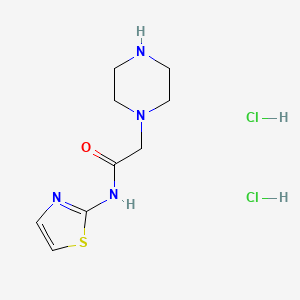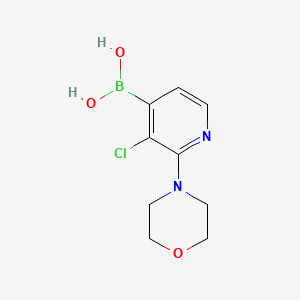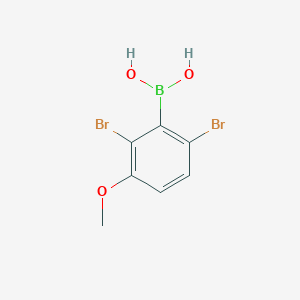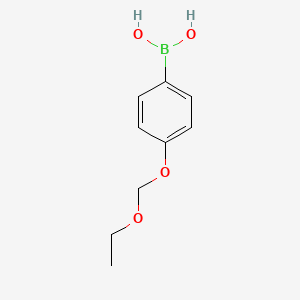
6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
The compound is a derivative of tetrahydroquinolin, which is a class of organic compounds. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the tetrahydroquinolin ring and the 2,6-difluorobenzoyl group. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 2,6-difluorobenzoyl group might be expected to influence its reactivity and possibly its polarity .Applications De Recherche Scientifique
Microbial Transformations : Research by Crabb, Canfield, & Bowen (1994) explored the microbial transformations of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines. This study contributes to understanding the stereochemistry of derivatives related to 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one.
Anticancer Applications : A study by Xiong et al. (2022) reported the synthesis of 4-tetrazolyl-3,4-dihydroquinazoline derivatives with notable anticancer activity. These compounds share structural similarities with 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one, suggesting potential applications in cancer treatment.
Synthetic Methodologies : The work of Reddy et al. (2018) presented a one-pot synthesis method for 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines, which are structurally related to the compound of interest. Such synthetic methodologies are crucial for developing new pharmaceuticals and materials.
Radical Research : A study by Shikhaliev et al. (1988) focused on the synthesis of nitroxyl radicals from hydrogenated quinolines, providing insights into the chemical behavior of compounds like 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one.
Chemical Synthesis and Applications : The research by Chang et al. (2010) and Chang et al. (2010) on the BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline, highlights innovative approaches to chemical synthesis that could be relevant to the synthesis and applications of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one.
Synthesis for Catalytic Antibodies : González-Bello, Abell, & Leeper's (1997) research on the synthesis of tetrahydroquinolines for generating catalytic antibodies González‐Bello, Abell, & Leeper (1997) is another example of how the synthesis of compounds like 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one can be pivotal in biological applications.
Potential Antifungal Properties : The study by Bohórquez, Kouznetsov, & Zacchino (2015) on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives as potential antifungal agents indicates a possibility for 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives in treating fungal infections.
Orientations Futures
Propriétés
IUPAC Name |
6-(2,6-difluorobenzoyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-11-2-1-3-12(18)15(11)16(21)10-4-6-13-9(8-10)5-7-14(20)19-13/h1-4,6,8H,5,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCGNLSYEZOSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)
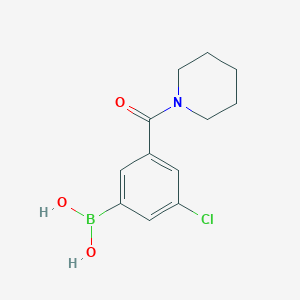
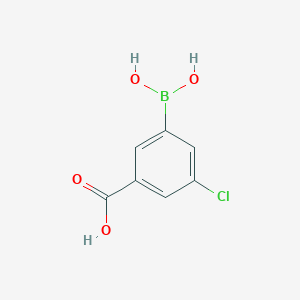

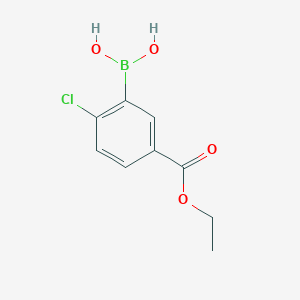

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
